1,4-Dimethoxybutane
Overview
Description
1,4-Dimethoxybutane is a chemical compound with diverse applications in organic chemistry. It's used as a synthetic building block and intermediate in the synthesis of various organic compounds.
Synthesis Analysis
- Synthesis of Related Compounds: Deng, Wang, and Danheiser (2015) discuss the synthesis of 4,4-Dimethoxybut-1-Yne, a compound similar to 1,4-Dimethoxybutane. It's a valuable synthetic building block used in heterocyclic compounds, functionalized alkenes, carbohydrates, polyketides, and lipids (Deng, Wang, & Danheiser, 2015).
Molecular Structure Analysis
- Structural Studies: Kliegel et al. (1984) provide insights into the molecular structures of related organoboron compounds. These studies can offer a perspective on the structural characteristics of compounds like 1,4-Dimethoxybutane (Kliegel, Motzkus, Rettig, & Trotter, 1984).
Chemical Reactions and Properties
- Reactions with Thioethoxide Ion: Cannon, Feutrill, and Wong (1983) explored the reactions of related compounds with sodium thioethoxide, providing insights into the reactivity of 1,4-Dimethoxybutane derivatives (Cannon, Feutrill, & Wong, 1983).
- Electron Transfer Reactions: The study by Walborsky and Murari (1984) on electron transfer reactions of related compounds with alkali metals in various solvents can shed light on the chemical behavior of 1,4-Dimethoxybutane (Walborsky & Murari, 1984).
Physical Properties Analysis
- Crystal and Molecular Structure: Rettig, Trotter, and Kliegel (1974) provide details on the crystal and molecular structure of related compounds, which can offer insights into the physical properties of 1,4-Dimethoxybutane (Rettig, Trotter, & Kliegel, 1974).
Chemical Properties Analysis
- Chemoselective Reactions: Ojima and Kumagai (1978) explored the chemoselective reactions of allylsilanes with related compounds, providing valuable information on the chemical properties and reactivity of 1,4-Dimethoxybutane (Ojima & Kumagai, 1978).
Scientific Research Applications
Cancer Treatment Research : One of the roles of a derivative of 1,4-Dimethoxybutane, specifically 1,4-dimethanesulfonyloxybutane (busulfan, Myleran), is in the treatment of chronic granulocytic leukemia. This compound is also active in chronic lymphocytic leukemia but is less preferred due to its tendency to depress the platelet count (Galton, Till, & Wiltshaw, 1958).
Chemistry of Allylsilanes : The reaction of allylsilanes with 1,1-dimethoxybutan-3-one has been found to proceed selectively on the acetal moiety, showcasing its potential in selective organic synthesis (Ojima & Kumagai, 1978).
Asymmetric Organic Synthesis : Tartrate-derived (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol is used in asymmetric organic synthesis. It's particularly useful as a protecting group for boronic acids, offering stability and access to diastereo- and enantiomerically pure organoboron reagents (Berg, Eichenauer, & Pietruszka, 2012).
DNA-DNA Cross-Linking : The stereochemistry of 1,2,3,4-diepoxybutane (DEB), a related compound, affects its ability to form DNA-DNA cross-links. This is important in understanding the biological activities of different DEB stereoisomers (Park et al., 2005).
Fine Chemicals Development : The synthesis and developments of 4,4-Dimethoxy-2-butanone, a related compound, show its potential in various high-value applications in the fine chemicals industry (Zhong-yun, 2005).
Synthetic Methods in Green Chemistry : The paper by Hu and Shan (2020) discusses the progress in synthetic methods for (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, focusing on region-selective transformation and green chemistry approaches (Hu & Shan, 2020).
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 1,4-Dimethoxybutane . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
1,4-dimethoxybutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-7-5-3-4-6-8-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCUNLUHTBHKTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
39420-54-7 | |
Record name | Poly(oxy-1,4-butanediyl), α-methyl-ω-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39420-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10333811 | |
Record name | 1,4-Dimethoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethoxybutane | |
CAS RN |
13179-96-9 | |
Record name | 1,4-Dimethoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.